1-Benzyl-1-methyl-3-phenylthiourea
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Overview
Description
1-Benzyl-1-methyl-3-phenylthiourea is an organic compound with the molecular formula C15H16N2S. It is a thiourea derivative characterized by the presence of benzene rings and polar groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methyl-3-phenylthiourea can be synthesized through the reaction of benzyl isothiocyanate with N-methyl aniline. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-methyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-Benzyl-1-methyl-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methyl-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiourea group plays a crucial role in these interactions by providing a site for binding and reactivity .
Comparison with Similar Compounds
1-Benzyl-3-phenylthiourea: Similar structure but lacks the methyl group.
1-Benzyl-1-methyl-3-phenylurea: Similar structure but contains a urea group instead of a thiourea group.
Uniqueness: 1-Benzyl-1-methyl-3-phenylthiourea is unique due to the presence of both benzyl and methyl groups attached to the thiourea moiety. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
36339-39-6 |
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Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) |
InChI Key |
ULEYCZVTNFMJOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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